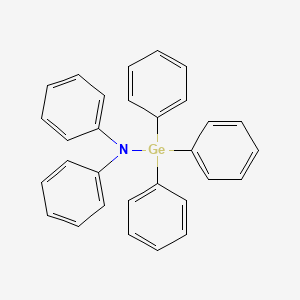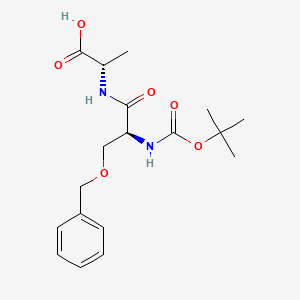-lambda~5~-phosphane CAS No. 62955-26-4](/img/structure/B14498043.png)
[2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene](triphenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane is a complex organic compound that features a unique combination of fluorenyl and phosphane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane typically involves the reaction of fluorenylidene derivatives with triphenylphosphane under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) or 1,4-dioxane, with or without a base catalyst . The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
科学的研究の応用
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or material science.
類似化合物との比較
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Fluorenyl-hydrazonothiazole derivatives
- Fluorinated fluorenones
Uniqueness
What sets 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of fluorenyl and phosphane groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.
特性
CAS番号 |
62955-26-4 |
|---|---|
分子式 |
C35H29OP |
分子量 |
496.6 g/mol |
IUPAC名 |
(2-ethoxy-2-fluoren-9-ylideneethylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C35H29OP/c1-2-36-34(35-32-24-14-12-22-30(32)31-23-13-15-25-33(31)35)26-37(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29/h3-26H,2H2,1H3 |
InChIキー |
XOEUTATWUQSSLY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C1C2=CC=CC=C2C3=CC=CC=C31)C=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
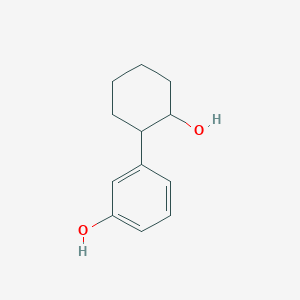
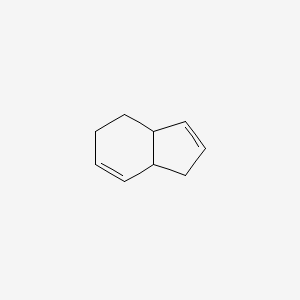
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
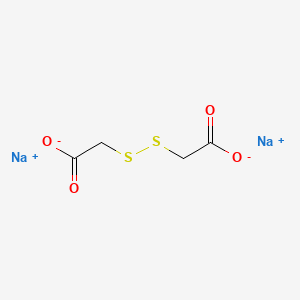
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
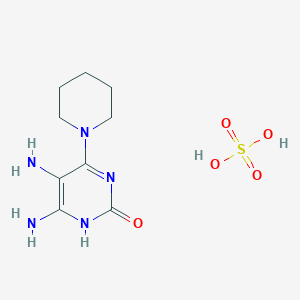
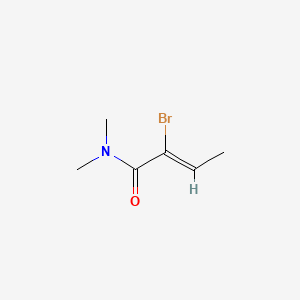
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
